molecular formula C16H21NO3 B13343726 (S)-4-Isopropyl-5,5-dimethyl-3-(2-phenylacetyl)oxazolidin-2-one

(S)-4-Isopropyl-5,5-dimethyl-3-(2-phenylacetyl)oxazolidin-2-one

Cat. No.: B13343726
M. Wt: 275.34 g/mol
InChI Key: NGPKWHDBLHJTHZ-AWEZNQCLSA-N
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Description

(S)-4-Isopropyl-5,5-dimethyl-3-(2-phenylacetyl)oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen, oxygen, and carbon atoms. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents .

Preparation Methods

The synthesis of (S)-4-Isopropyl-5,5-dimethyl-3-(2-phenylacetyl)oxazolidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as isopropylamine, dimethyl carbonate, and phenylacetic acid.

    Formation of Oxazolidinone Ring: The oxazolidinone ring is formed through a cyclization reaction involving the amine and carbonate groups.

    Chiral Induction: The chiral center is introduced using a chiral auxiliary or catalyst to ensure the desired stereochemistry.

    Final Product: The final product is obtained through purification techniques such as recrystallization or chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

(S)-4-Isopropyl-5,5-dimethyl-3-(2-phenylacetyl)oxazolidin-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

(S)-4-Isopropyl-5,5-dimethyl-3-(2-phenylacetyl)oxazolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-4-Isopropyl-5,5-dimethyl-3-(2-phenylacetyl)oxazolidin-2-one involves its interaction with specific molecular targets. In medicinal chemistry, oxazolidinones are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis . This action disrupts bacterial growth and replication, making it an effective antibacterial agent.

Comparison with Similar Compounds

Similar compounds to (S)-4-Isopropyl-5,5-dimethyl-3-(2-phenylacetyl)oxazolidin-2-one include:

The uniqueness of this compound lies in its specific chiral configuration and the presence of the phenylacetyl group, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

(4S)-5,5-dimethyl-3-(2-phenylacetyl)-4-propan-2-yl-1,3-oxazolidin-2-one

InChI

InChI=1S/C16H21NO3/c1-11(2)14-16(3,4)20-15(19)17(14)13(18)10-12-8-6-5-7-9-12/h5-9,11,14H,10H2,1-4H3/t14-/m0/s1

InChI Key

NGPKWHDBLHJTHZ-AWEZNQCLSA-N

Isomeric SMILES

CC(C)[C@H]1C(OC(=O)N1C(=O)CC2=CC=CC=C2)(C)C

Canonical SMILES

CC(C)C1C(OC(=O)N1C(=O)CC2=CC=CC=C2)(C)C

Origin of Product

United States

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